[1,2,5]Thiadiazolo[3,4-d]pyrimidine
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Overview
Description
[1,2,5]Thiadiazolo[3,4-d]pyrimidine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its ring structure. This compound is known for its electron-deficient nature, making it a valuable building block in the synthesis of various functional materials, including dyes, electronic materials, and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,2,5]thiadiazolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of diaminomaleonitrile with sulfur-containing reagents to form the desired heterocyclic ring .
Industrial Production Methods: Industrial production methods for this compound often utilize microwave-assisted multi-component reactions. These methods are favored for their efficiency and environmentally friendly nature, as they often require fewer solvents and produce higher yields .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often facilitated by strong oxidizing agents.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like thiols, amines, and alcohols under basic conditions.
Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can be tailored for specific applications in materials science and pharmaceuticals .
Scientific Research Applications
[1,2,5]Thiadiazolo[3,4-d]pyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [1,2,5]thiadiazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can bind to enzymes and receptors, inhibiting their activity.
Pathways Involved: The compound can interfere with signaling pathways that regulate cell growth, survival, and differentiation, making it a potential therapeutic agent for various diseases.
Comparison with Similar Compounds
[1,2,5]Thiadiazolo[3,4-d]pyridazine: Another sulfur-nitrogen heterocycle with similar electronic properties.
[1,3,4]Thiadiazolo[3,2-a]pyrimidine: Known for its biological activity and used in medicinal chemistry.
Uniqueness: [1,2,5]Thiadiazolo[3,4-d]pyrimidine stands out due to its high electron affinity and versatility in forming various derivatives. Its ability to participate in multiple types of chemical reactions and its wide range of applications in different fields highlight its uniqueness .
Properties
CAS No. |
273-47-2 |
---|---|
Molecular Formula |
C4H2N4S |
Molecular Weight |
138.15 g/mol |
IUPAC Name |
[1,2,5]thiadiazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C4H2N4S/c1-3-4(6-2-5-1)8-9-7-3/h1-2H |
InChI Key |
XCVKRTSGXGPIJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC=NC2=NSN=C21 |
Origin of Product |
United States |
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